molecular formula C7H9BrClN B1519808 3-Bromo-5-methylaniline hydrochloride CAS No. 957034-79-6

3-Bromo-5-methylaniline hydrochloride

Cat. No. B1519808
M. Wt: 222.51 g/mol
InChI Key: ZGMJEUXFWOIXOG-UHFFFAOYSA-N
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Description

3-Bromo-5-methylaniline hydrochloride is a chemical compound used as a pharmaceutical and chemical intermediate . It is a product of Thermo Scientific Chemicals, originally part of the Alfa Aesar product portfolio .


Molecular Structure Analysis

The molecular formula of 3-Bromo-5-methylaniline hydrochloride is C7H8BrN.ClH . The InChI code is 1S/C7H8BrN.ClH/c1-5-2-6 (8)4-7 (9)3-5;/h2-4H,9H2,1H3;1H .


Physical And Chemical Properties Analysis

3-Bromo-5-methylaniline hydrochloride is a solid at room temperature . It has a molecular weight of 222.51 . It is slightly soluble in water .

Scientific Research Applications

Non-Linear Optical Properties and Synthesis

A study by Rizwan et al. (2021) focused on synthesizing a series of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline analogs using Suzuki cross-coupling reactions. These analogs, derived from a reaction involving 4-bromo-2-methylaniline, demonstrated significant yields and varied electron donating and withdrawing functionalities. The structural features and reactivity of these synthesized molecules were investigated through density functional theory (DFT) analyses. This research highlights the application of 3-bromo-5-methylaniline hydrochloride derivatives in exploring non-linear optical properties and structural characteristics of novel compounds (Rizwan et al., 2021).

Organic and Coordination Chemistry

Wang et al. (2006) developed a method for the bromo- and chloro-methylation of 5-substituted salicylaldehydes, employing a compound structurally related to 3-bromo-5-methylaniline hydrochloride. This method facilitates the attachment of functional arms to salicylaldehydes, serving as a precursor for the preparation of heteroditopic ligands. These ligands have applications in binding metal salts, showcasing the utility of related compounds in organic and coordination chemistry (Wang et al., 2006).

Corrosion Inhibition

Assad et al. (2015) conducted a study on the application of a synthesized derivative, N-[(3-Bromo-2-methylthiophen-5-yl)methylene]-4-methoxyaniline (related to 3-bromo-5-methylaniline hydrochloride), as a corrosion inhibitor for zinc metal in hydrochloric acid solution. The study demonstrated that this compound acts as an effective corrosion inhibitor, with its efficiency increasing with concentration. This research signifies the potential use of 3-bromo-5-methylaniline hydrochloride derivatives in industrial applications for corrosion protection (Assad et al., 2015).

Semiconductor Processing

Xie et al. (2020) utilized 4-bromo-3-methylanisole, a compound related to 3-bromo-5-methylaniline hydrochloride, in synthesizing black fluorane dye for thermal papers. The study introduced a continuous homogeneous bromination technology, demonstrating the compound's application in improving the process of dye synthesis for thermal paper manufacturing. This example underscores the relevance of 3-bromo-5-methylaniline hydrochloride in the field of semiconducting polymer blends and dye synthesis (Xie et al., 2020).

Safety And Hazards

3-Bromo-5-methylaniline hydrochloride is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a cool, dry place in a tightly closed container, away from oxidizing agents .

properties

IUPAC Name

3-bromo-5-methylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN.ClH/c1-5-2-6(8)4-7(9)3-5;/h2-4H,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGMJEUXFWOIXOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90656878
Record name 3-Bromo-5-methylaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90656878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-methylaniline hydrochloride

CAS RN

957034-79-6
Record name 3-Bromo-5-methylaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90656878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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